molecular formula C23H27N3O6 B12393132 N-(1-Carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine

N-(1-Carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine

Cat. No.: B12393132
M. Wt: 441.5 g/mol
InChI Key: FOJUHLDAXGNCIP-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DB02307 involves the formation of a peptide bond between two alpha-amino acids. The typical synthetic route includes the following steps:

    Protection of Amino Groups: The amino groups of the alpha-amino acids are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated carboxyl group of one amino acid reacts with the amino group of the other amino acid to form a peptide bond.

    Deprotection: The protecting groups are removed to yield the final dipeptide.

Industrial Production Methods

Industrial production of DB02307 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DB02307 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

DB02307 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

DB02307 is unique compared to other similar compounds due to its specific sequence of alpha-amino acids and its ability to inhibit elastase. Similar compounds include:

  • Phenylalanine and derivatives
  • Aspartic acid and derivatives
  • N-acyl-alpha amino acids and derivatives
  • Alpha amino acid amides
  • L-alpha-amino acids
  • Amphetamines and derivatives
  • Aralkylamines
  • Fatty amides
  • Dicarboxylic acids and derivatives
  • Secondary carboxylic acid amides
  • Amino acids
  • Primary carboxylic acid amides
  • Dialkylamines
  • Carboxylic acids
  • Organic oxides
  • Hydrocarbon derivatives
  • Carbonyl compounds

DB02307 stands out due to its specific inhibitory action on elastase, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C23H27N3O6/c24-21(29)18(14-20(27)28)26-22(30)19(13-16-9-5-2-6-10-16)25-17(23(31)32)12-11-15-7-3-1-4-8-15/h1-10,17-19,25H,11-14H2,(H2,24,29)(H,26,30)(H,27,28)(H,31,32)/t17-,18-,19-/m0/s1

InChI Key

FOJUHLDAXGNCIP-FHWLQOOXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.